4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
CAS No.: 695175-92-9
Cat. No.: VC21373138
Molecular Formula: C19H19NO3S
Molecular Weight: 341.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695175-92-9 |
|---|---|
| Molecular Formula | C19H19NO3S |
| Molecular Weight | 341.4g/mol |
| IUPAC Name | 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 |
| Standard InChI Key | DZXVSDXGQKQYCW-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
| Canonical SMILES | CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Introduction
Chemical Structure and Properties
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide (CAS: 695175-22-7) is characterized by a naphthalene core with a methoxy substituent at the 4-position and a sulfonamide group at the 1-position linked to a 1-phenylethyl moiety. The compound can be represented by the molecular formula C₁₉H₁₉NO₃S with a molecular weight of approximately 341.43 g/mol.
Physical and Chemical Properties
The physical and chemical properties of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can be approximated based on its structure and similar compounds. The naphthalene core contributes to its aromatic character, while the sulfonamide group provides potential hydrogen bonding capabilities.
Structural Features
The key structural elements of this compound include:
-
A naphthalene ring system (bicyclic aromatic)
-
A methoxy group at the 4-position of the naphthalene ring
-
A sulfonamide linkage (-SO₂NH-) at the 1-position
-
A 1-phenylethyl group attached to the sulfonamide nitrogen
These structural features contribute to the compound's chemical reactivity, potential binding interactions, and physicochemical properties.
Comparison with Related Compounds
Structurally similar compounds provide insight into the potential properties and applications of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.
Comparison with N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamide
N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamide, a related compound with CID 3384970 in PubChem, shares the naphthalene core but has different functional group arrangements. This compound has a molecular formula of C₂₄H₂₀N₂O₄S and a molecular weight of 432.5 g/mol .
Comparison with 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is a closely related analog that differs only in the attachment point of the phenyl group. While our target compound has a 1-phenylethyl group (with the phenyl attached to a secondary carbon), this related compound has a 2-phenylethyl group (a primary carbon linker between the nitrogen and phenyl).
Structural Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference from Target Compound |
|---|---|---|---|
| 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide | C₁₉H₁₉NO₃S | 341.43 | Target compound |
| N-[4-(4-methoxy-phenylsulfamoyl)-naphthalen-1-yl]-benzamide | C₂₄H₂₀N₂O₄S | 432.5 | Contains benzamide group; different sulfonamide position |
| 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide | C₁₉H₁₉NO₃S | 341.4 | Contains 2-phenylethyl instead of 1-phenylethyl group |
| 1-Methoxy-4-(Phenylazo)Naphthalene | C₁₇H₁₄N₂O | 262.31 | Contains azo group instead of sulfonamide |
Structure-Activity Relationships
The structural elements of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide contribute to its potential biological activity in specific ways.
Functional Group Contributions
-
Naphthalene core: Provides rigidity, hydrophobicity, and potential π-π stacking interactions with aromatic residues in proteins
-
Methoxy group: Can serve as a hydrogen bond acceptor and influences the electron density of the naphthalene ring
-
Sulfonamide group: Capable of hydrogen bond donation/acceptance and provides a tetrahedral geometry that can be important for molecular recognition
-
1-Phenylethyl group: Introduces a stereogenic center and additional hydrophobicity, potentially enhancing binding specificity
Stereochemistry Considerations
Analytical Methods for Characterization
Several analytical techniques can be employed to characterize 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR would show characteristic signals for the aromatic rings, methoxy group, and sulfonamide NH
-
Infrared Spectroscopy (IR): Would display characteristic absorption bands for the S=O stretching (~1350 and ~1150 cm⁻¹) and N-H stretching (~3250 cm⁻¹)
-
Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of enantiomers with chiral stationary phases
-
Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring during synthesis
| Potential Target | Predicted Mechanism | Structural Features Contributing to Activity |
|---|---|---|
| FABP4 | Competitive binding to fatty acid binding pocket | Naphthalene core, sulfonamide group |
| Carbonic Anhydrase | Coordination with zinc ion in active site | Sulfonamide NH as zinc-binding group |
| Endothelin Receptors | Antagonism of peptide binding | Hydrophobic naphthalene and phenyl groups |
| Bacterial Dihydropteroate Synthase | Competitive inhibition | Sulfonamide mimicking p-aminobenzoic acid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume